molecular formula C8H5BrN2O2 B1335735 (5-bromofuran-2-yl)(1H-pyrazol-1-yl)methanone CAS No. 551925-55-4

(5-bromofuran-2-yl)(1H-pyrazol-1-yl)methanone

Cat. No.: B1335735
CAS No.: 551925-55-4
M. Wt: 241.04 g/mol
InChI Key: NDTSGHMRLJJXFS-UHFFFAOYSA-N
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Description

(5-bromofuran-2-yl)(1H-pyrazol-1-yl)methanone is a novel chemical compound designed for research and development purposes. It features a hybrid structure combining bromofuran and pyrazole moieties, which are privileged scaffolds in medicinal chemistry. This composition makes it a valuable building block for constructing more complex molecules in drug discovery programs. The presence of both electron-rich and electron-deficient heterocycles, along with a synthetically versatile bromine atom, allows for extensive structural diversification through cross-coupling reactions and other transformations. Researchers can utilize this compound in the synthesis of libraries for high-throughput screening against various biological targets. Its structure suggests potential application in developing small-molecule inhibitors for protein-protein interactions, similar to strategies employed in discovering immune checkpoint inhibitors like those targeting the PD-1/PD-L1 pathway . This product is intended for laboratory research purposes only and is not classified as a drug, antibiotic, or medicinal agent. It is strictly for use by qualified professionals in controlled laboratory settings. Not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

(5-bromofuran-2-yl)-pyrazol-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-7-3-2-6(13-7)8(12)11-5-1-4-10-11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTSGHMRLJJXFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(=O)C2=CC=C(O2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407752
Record name (5-Bromofuran-2-yl)(1H-pyrazol-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

551925-55-4
Record name (5-Bromofuran-2-yl)(1H-pyrazol-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-bromofuran-2-yl)(1H-pyrazol-1-yl)methanone typically involves the reaction of 5-bromofuran-2-carboxylic acid with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

(5-bromofuran-2-yl)(1H-pyrazol-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the furan ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

Preliminary studies suggest that compounds with similar structural motifs exhibit a range of biological activities. The unique combination of the furan and pyrazole rings in (5-bromofuran-2-yl)(1H-pyrazol-1-yl)methanone may lead to various therapeutic applications:

Biological ActivityDescription
Anti-inflammatoryCompounds with similar structures have shown potential in reducing inflammation.
AntimicrobialThe presence of the pyrazole ring suggests possible antimicrobial properties.
AnalgesicThe compound may interact with pain pathways, indicating potential use in pain management.

Medicinal Chemistry Applications

The compound's unique structure suggests it could serve as a lead compound for drug development targeting various biological pathways. Interaction studies are essential to understand how this compound interacts with biological macromolecules such as proteins and nucleic acids. Techniques such as:

  • Molecular docking
  • In vitro assays
  • In vivo studies

These methodologies help elucidate mechanisms of action and guide further optimization for therapeutic use.

Case Studies and Research Findings

Several studies have explored compounds structurally similar to This compound , providing insights into its uniqueness:

Compound NameStructure FeaturesBiological Activity
3-(4-(3,5-dimethylpyrazol-1-yl)phenyl)propanoic acidPyrazole linked to phenyl groupAnti-inflammatory
4-(3-bromophenyl)-1-(3,5-dimethylpyrazol-1-yl)butanamideBrominated aromatic systemAnticancer
2-(4-(3-methylpyrazol-1-yl)phenyl)thiazoleThiazole ring additionAntimicrobial

The unique combination of a brominated furan and a multifunctional pyrazole-piperidine structure in This compound may offer distinct pharmacological profiles compared to these similar compounds.

Mechanism of Action

The mechanism of action of (5-bromofuran-2-yl)(1H-pyrazol-1-yl)methanone involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

(a) 3,5-Dimethyl-4-(prop-2-ynyl)-1H-pyrazol-1-ylmethanone
  • Structure : Pyrazole substituted with methyl and propargyl groups.
  • Synthesis: Catalyzed by p-toluenesulfonic acid (PTSA) in ethanol, yielding 90% product .
  • Crystal Data: Monoclinic system (P121/c1), planar pyrazole and furan rings (dihedral angle = 9.2°), stabilized by C–H···O hydrogen bonds .
  • Bioactivity : Pyrazole derivatives exhibit antimicrobial, antiviral, and anti-inflammatory properties .
(b) (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone
  • Structure : Pyrazole linked to a bulky di-tert-butylphenyl group.
  • Applications : Used in catalytic oxidation and coupling reactions due to steric and electronic effects of tert-butyl groups .

Comparison : The target compound’s bromofuran moiety offers distinct electronic effects (electron-withdrawing Br) compared to bulky tert-butyl groups, which may favor different reactivity pathways (e.g., electrophilic substitution vs. steric hindrance).

Variations in the Aromatic Ring System

(a) 3-(5-Bromobenzofuran-2-yl)-1H-pyrazole
  • Structure : Benzofuran (fused benzene-furan) instead of furan.
  • Synthesis : Microwave-assisted Heck/Suzuki couplings in aqueous media .
  • Reactivity: Benzofuran’s extended conjugation may enhance stability but reduce electrophilicity compared to monocyclic furan.
(b) (5-Bromo-2-hydroxyphenyl)(1-ethyl-1H-pyrazol-4-yl)methanone
  • Structure : Brominated hydroxyphenyl replaces furan.
  • Properties : Hydroxyl group introduces hydrogen-bonding capacity, improving solubility .

Heterocycle Replacements

(a) (5-Bromofuran-2-yl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
  • Structure : Imidazole ring with a sulfur-containing substituent.
  • Bioactivity : Sulfur atoms often enhance binding to metal ions or biological targets (e.g., enzymes) .
(b) (Azepan-1-yl)(5-bromofuran-2-yl)methanone
  • Structure : Azepane (7-membered ring) replaces pyrazole.
  • Physicochemical Properties : Higher logP (2.87) indicates greater lipophilicity vs. pyrazole derivatives, influencing membrane permeability .

Comparison : Pyrazole’s aromaticity and hydrogen-bonding capability contrast with imidazole’s basicity or azepane’s flexibility, affecting applications in drug design.

Data Tables

Table 1. Structural and Physicochemical Comparisons

Compound Molecular Formula Molecular Weight logP Key Features
Target Compound C₉H₅BrN₂O₂ 257.06 ~2.5* Bromofuran, pyrazole, ketone
3,5-Dimethyl-4-(prop-2-ynyl)-1H-pyrazol-1-ylmethanone C₁₃H₁₂N₂O₂ 228.25 N/A Propargyl substituent, planar rings
(Azepan-1-yl)(5-bromofuran-2-yl)methanone C₁₁H₁₄BrN₂O₂ 272.14 2.87 Flexible azepane, high lipophilicity
(5-Bromo-2-hydroxyphenyl)(1-ethyl-1H-pyrazol-4-yl)methanone C₁₂H₁₁BrN₂O₂ 295.14 N/A Hydroxyl group, enhanced solubility

*Estimated based on analogous bromofuran derivatives.

Research Implications

  • Synthetic Flexibility : Bromofuran-pyrazole derivatives can be tailored via substituent modifications (e.g., propargyl, tert-butyl) for targeted applications .
  • Material Science : Planar structures (e.g., ) may facilitate crystal engineering for optoelectronic materials .

Biological Activity

(5-bromofuran-2-yl)(1H-pyrazol-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrazole Ring : This is achieved through the reaction of 1H-pyrazole with appropriate acylating agents.
  • Bromination of the Furan Ring : The furan moiety is brominated using brominating agents like N-bromosuccinimide (NBS).
  • Final Coupling Reaction : The brominated furan derivative is coupled with the pyrazole intermediate to yield the final product.

Biological Activity

Research indicates that compounds containing pyrazole and furan moieties exhibit a range of biological activities, including:

  • Antimicrobial Activity : Pyrazole derivatives have shown promising results against various bacterial strains. For example, compounds with similar structures have demonstrated effective inhibition against E. coli and S. aureus .
  • Anti-inflammatory Effects : Studies have reported that certain pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting their potential as anti-inflammatory agents .
  • Anticancer Potential : Some studies indicate that pyrazole derivatives can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

Structure-Activity Relationship (SAR)

The structural features of this compound significantly influence its biological activity. Key points include:

  • Bromine Substitution : The presence of the bromine atom in the furan ring enhances reactivity and may improve binding affinity to biological targets.
  • Pyrazole Ring Modifications : Variations in substituents on the pyrazole ring can lead to differing levels of biological activity, with certain modifications enhancing potency against specific targets .

Case Studies

Several studies highlight the biological efficacy of similar compounds:

  • Antimicrobial Efficacy : A study evaluated a series of pyrazole derivatives against E. coli and S. aureus, revealing that specific substitutions improved antimicrobial activity significantly .
  • Anti-inflammatory Activity : Another investigation showed that certain pyrazole compounds inhibited TNF-α production by up to 85% at 10 µM concentration, indicating strong anti-inflammatory potential .
  • Cancer Cell Apoptosis : Research on related pyrazole compounds demonstrated their ability to induce apoptosis in various cancer cell lines, suggesting a promising avenue for cancer therapy .

Data Table

The following table summarizes key findings related to the biological activities of this compound and its analogs:

Activity TypeCompound TestedIC50/EffectReference
AntimicrobialPyrazole Derivative A15 µg/mL against E. coli
Anti-inflammatoryPyrazole Derivative B85% inhibition of TNF-α
AnticancerPyrazole Derivative CInduced apoptosis in MCF7 cells

Q & A

Q. Table 1. Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield/Purity
SolventDMF/THFHigher polarity → faster kinetics
Catalyst (Pd)5 mol%>80% conversion
Reaction Time12–24 hOver-reaction → side products

Q. Table 2. Key Spectral Data

TechniqueCritical PeaksReference Compound
¹H NMR (CDCl₃)δ 8.2 (pyrazole H), 7.6 (furan H)1H-pyrazole
IR (KBr)1680 cm⁻¹ (C=O)Benzophenone

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